![molecular formula C6H10ClN3O B025737 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide CAS No. 108392-48-9](/img/structure/B25737.png)
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide, also known as DMCM, is a chemical compound that belongs to the class of benzodiazepines. It is a potent and selective antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. DMCM has been extensively studied in scientific research due to its unique properties and potential applications.
Mechanism Of Action
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide acts as a competitive antagonist of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the central nervous system. By binding to the receptor, 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide prevents the binding of GABA and thus blocks the inhibitory effects of the neurotransmitter. This leads to an increase in neuronal excitability and can result in a variety of effects, including anxiety, convulsions, and memory impairment.
Biochemical And Physiological Effects
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including the induction of anxiety-like behaviors, the impairment of memory and learning, and the induction of convulsions. 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has also been shown to alter the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide in lab experiments is its potency and selectivity as a GABA-A receptor antagonist. This allows researchers to study the effects of GABA-A receptor antagonists on specific behaviors and physiological processes. However, one limitation of using 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide is its potential for inducing convulsions, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research involving 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide. One area of interest is the development of more selective GABA-A receptor antagonists that can be used to study the specific effects of different subtypes of the receptor. Another area of interest is the investigation of the long-term effects of 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide on the central nervous system, including its potential for inducing neurodegeneration or altering the structure and function of neuronal networks. Finally, there is a need for further research into the potential clinical applications of 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide and other GABA-A receptor antagonists for the treatment of anxiety disorders, epilepsy, and other neurological conditions.
Synthesis Methods
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide can be synthesized using a variety of methods, including the reaction of 6-chloro-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline with methyl isocyanate, followed by cyclization with acetic anhydride. Another method involves the reaction of 6-chloro-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride, followed by cyclization with ammonia.
Scientific Research Applications
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has been widely used in scientific research as a tool to study the GABA-A receptor and its role in the central nervous system. It has been used to investigate the effects of GABA-A receptor antagonists on anxiety, memory, and learning. 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has also been used to study the mechanisms of action of other benzodiazepines and their interactions with the GABA-A receptor.
properties
IUPAC Name |
6-chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O/c1-8-5(11)6-3-2-4-9(6)10(6)7/h2-4H2,1H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPIHXYWYSIEJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CCCN1N2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




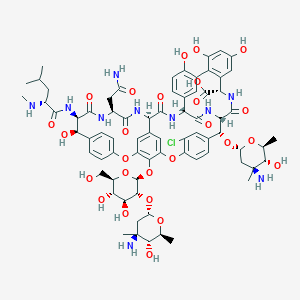
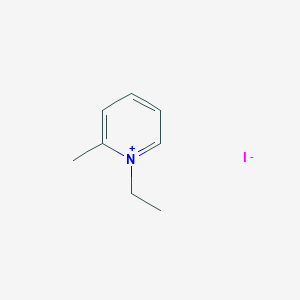
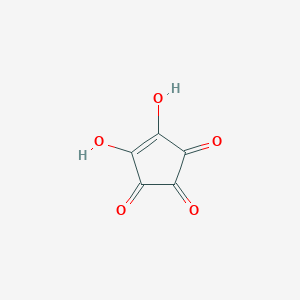
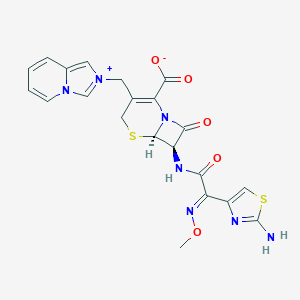
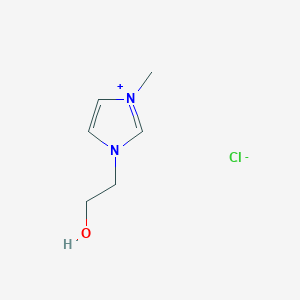
![6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline](/img/structure/B25669.png)
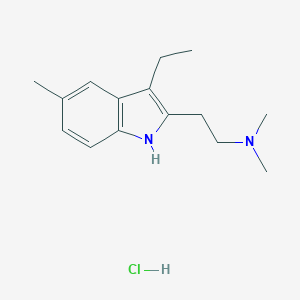
![N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam](/img/structure/B25671.png)
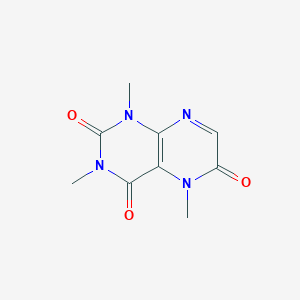
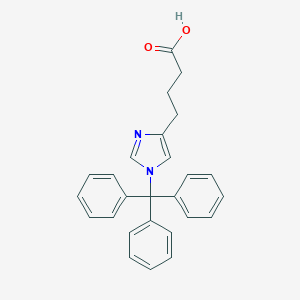
![Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)](/img/structure/B25681.png)